molecular formula C10H9BrN2 B13125026 (7-Bromoquinolin-4-yl)methanamine

(7-Bromoquinolin-4-yl)methanamine

Cat. No.: B13125026
M. Wt: 237.10 g/mol
InChI Key: VGSRLCWKKQRMGJ-UHFFFAOYSA-N
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Description

(7-Bromoquinolin-4-yl)methanamine is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of a bromine atom at the 7th position and a methanamine group at the 4th position makes this compound unique and potentially useful in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Bromoquinolin-4-yl)methanamine can be achieved through several methodsFor instance, bromination of 8-hydroxyquinoline with N-bromosuccinimide (NBS) in chloroform can yield 7-bromoquinolin-8-ol, which can then be further modified to introduce the methanamine group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium acetate, and solvents like ethylene glycol dimethyl ether, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(7-Bromoquinolin-4-yl)methanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can produce quinoline N-oxides or reduced quinoline derivatives .

Scientific Research Applications

(7-Bromoquinolin-4-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (7-Bromoquinolin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The presence of the bromine atom and the methanamine group allows it to bind to various biological targets, potentially inhibiting or activating specific pathways. This makes it a valuable compound in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • (7-Bromoquinolin-6-yl)methanamine
  • (4-Bromoquinolin-7-yl)methanamine

Uniqueness

(7-Bromoquinolin-4-yl)methanamine is unique due to the specific positioning of the bromine atom and the methanamine group, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and synthetic utility .

Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

(7-bromoquinolin-4-yl)methanamine

InChI

InChI=1S/C10H9BrN2/c11-8-1-2-9-7(6-12)3-4-13-10(9)5-8/h1-5H,6,12H2

InChI Key

VGSRLCWKKQRMGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Br)CN

Origin of Product

United States

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